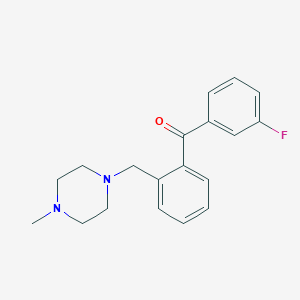

3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone

Description

Benzophenone Scaffold in Medicinal Chemistry

The benzophenone scaffold represents one of the most ubiquitous and versatile structures in medicinal chemistry, serving as a foundational framework for numerous therapeutic agents and bioactive compounds. This aromatic ketone system, characterized by two phenyl rings connected through a carbonyl group, has demonstrated remarkable adaptability in accommodating various substitution patterns that modulate biological activity. The inherent structural features of benzophenone contribute to its widespread application in drug discovery, including its planar aromatic system that facilitates π-π stacking interactions with biological targets and its carbonyl functionality that can participate in hydrogen bonding interactions.

Research conducted over the past fifteen years has revealed that benzophenone derivatives exhibit a diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The versatility of this scaffold stems from its ability to accommodate various substitution patterns on both aromatic rings, allowing medicinal chemists to fine-tune pharmacological properties through strategic structural modifications. Studies have demonstrated that the biological properties of benzophenone derivatives are highly dependent on the substitution pattern on the aryl rings, with different functional groups conferring distinct therapeutic profiles.

The benzophenone core structure provides several advantages in drug design, including excellent chemical stability, favorable synthetic accessibility, and the ability to serve as a rigid linker between pharmacophores. Additionally, benzophenone derivatives have shown potential in photochemical applications, serving as photoinitiators and photoaffinity labeling agents, which expands their utility beyond traditional pharmaceutical applications. The scaffold's presence in several marketed drugs validates its importance in medicinal chemistry and continues to drive research into novel benzophenone-containing therapeutic agents.

Significance of Fluorine Substitution in Aromatic Systems

Fluorine substitution in aromatic systems has emerged as a powerful strategy for enhancing the pharmacological properties of drug candidates, with fluorinated compounds representing a significant proportion of marketed pharmaceuticals. The unique properties of fluorine, including its small size, high electronegativity, and strong carbon-fluorine bond, contribute to its exceptional utility in medicinal chemistry applications. Strategic incorporation of fluorine atoms into aromatic systems can significantly improve metabolic stability, enhance membrane permeation, and modulate binding affinity to target proteins.

The electronic effects of fluorine substitution on aromatic rings extend beyond simple inductive effects, creating complex molecular orbital interactions that can stabilize or destabilize the aromatic system. Research has demonstrated that fluorine atoms contribute additional π-bonding and antibonding orbitals to the aromatic system, a phenomenon referred to as "fluoromaticity," which can enhance the thermal stability and chemical resistance of the molecule. These electronic modifications can result in altered reactivity patterns, improved pharmacokinetic properties, and enhanced selectivity for biological targets.

Fluorine's role in modulating drug properties is particularly significant in the context of metabolic stability, where the strong carbon-fluorine bond provides protection against enzymatic degradation. Additionally, fluorine substitution can influence the conformational preferences of aromatic systems, potentially enhancing binding interactions with target proteins through optimized geometric complementarity. The ability of fluorine to participate in unique intermolecular interactions, including halogen bonding, further expands its utility in drug design and molecular recognition processes.

| Property | Effect of Fluorine Substitution | Mechanism |

|---|---|---|

| Metabolic Stability | Enhanced resistance to oxidation | Strong C-F bond (116 kcal/mol) |

| Membrane Permeability | Improved lipophilicity balance | Electronic effects and size |

| Protein Binding | Enhanced affinity and selectivity | Halogen bonding and electrostatic interactions |

| Chemical Stability | Increased resistance to nucleophilic attack | Electron-withdrawing effects |

Piperazinomethyl Functionality in Molecular Design

The piperazinomethyl group represents a privileged structural motif in medicinal chemistry, combining the pharmacological advantages of the piperazine ring system with the spatial flexibility provided by the methylene linker. Piperazine derivatives have acquired an inimitable position in drug design due to their versatile structure and diverse biological activities, including analgesic, anti-inflammatory, antimicrobial, and neurotropic effects. The six-membered saturated heterocycle containing two nitrogen atoms provides multiple sites for structural modification and hydrogen bonding interactions with biological targets.

The methylpiperazine substitution pattern, as present in 3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone, offers specific advantages in terms of pharmacological activity and physicochemical properties. The methyl substitution on the piperazine ring can modulate the basicity of the nitrogen atoms, influence conformational preferences, and affect the overall lipophilicity of the molecule. Research has demonstrated that piperazine-containing compounds exhibit significant potential in various therapeutic areas, with the specific substitution pattern being crucial for determining biological activity.

The methylene linker connecting the piperazine ring to the aromatic system provides conformational flexibility that allows the molecule to adopt optimal binding conformations when interacting with biological targets. This structural feature is particularly important in drug design, as it enables the compound to maintain favorable interactions with both hydrophobic and hydrophilic regions of target proteins. The piperazinomethyl functionality also contributes to the solubility profile of the compound, potentially enhancing bioavailability and facilitating pharmaceutical formulation.

Historical Development of Substituted Benzophenones

The historical development of substituted benzophenones in medicinal chemistry spans several decades, with early research focusing on naturally occurring benzophenone derivatives found in various plant species. The recognition of benzophenone's potential as a pharmacological scaffold emerged from studies of natural products that exhibited significant biological activities, leading to systematic investigation of synthetic analogues with modified substitution patterns. Early synthetic efforts concentrated on hydroxylated benzophenone derivatives, which served as templates for understanding structure-activity relationships within this chemical class.

The evolution of benzophenone research has been marked by several key developments, including the identification of specific substitution patterns that confer enhanced biological activity. Research conducted in the early 2000s demonstrated that halogen substitution, particularly chloro and fluoro groups, could significantly improve the anti-inflammatory and anticancer properties of benzophenone derivatives. These findings sparked increased interest in exploring systematic modifications of the benzophenone scaffold to optimize therapeutic potential.

The incorporation of nitrogen-containing heterocycles into benzophenone structures represents a significant advancement in the field, with piperazine-containing derivatives emerging as particularly promising candidates. Studies have shown that the combination of benzophenone scaffolding with piperazine functionality can result in compounds with enhanced selectivity and improved pharmacological profiles. The development of this compound exemplifies this synthetic strategy, combining multiple advantageous structural features in a single molecule.

| Time Period | Research Focus | Key Developments |

|---|---|---|

| 1990s-2000s | Natural product studies | Identification of bioactive benzophenones |

| 2000s-2010s | Systematic substitution studies | Optimization of anti-inflammatory activity |

| 2010s-Present | Heterocycle incorporation | Enhanced selectivity and improved profiles |

Structural Comparison with Related Benzophenone Derivatives

Comparative analysis of this compound with related derivatives reveals important structure-activity relationships that inform medicinal chemistry strategies. The compound shares structural similarities with 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone, which differs in the positioning of both the fluorine atom and the piperazinomethyl substituent. This positional isomerism provides valuable insights into the importance of substitution patterns for biological activity and physicochemical properties.

The molecular weight consistency between these isomeric compounds (312.4 g/mol) demonstrates that structural modifications can be achieved without significantly altering the overall molecular size. However, the different substitution patterns create distinct electronic environments and spatial arrangements that can profoundly influence binding interactions with biological targets. The 3'-fluorine positioning in the target compound creates a unique electronic distribution compared to the 4'-fluoro isomer, potentially affecting both reactivity and binding affinity.

Examination of the computed molecular descriptors reveals that positional changes in substitution patterns can significantly impact properties such as lipophilicity, hydrogen bonding capacity, and conformational flexibility. The IUPAC nomenclature differences between the compounds reflect the specific positioning of functional groups, with the target compound designated as (3-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone. These structural variations provide medicinal chemists with opportunities to optimize compounds for specific therapeutic applications through systematic modification of substitution patterns.

| Compound | Fluorine Position | Piperazinomethyl Position | CAS Number | Molecular Weight |

|---|---|---|---|---|

| This compound | 3'-position | 2-position | 898783-09-0 | 312.4 g/mol |

| 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone | 4'-position | 3-position | 898788-68-6 | 312.4 g/mol |

Properties

IUPAC Name |

(3-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-16-5-2-3-8-18(16)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRXMBUMYYPGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643874 | |

| Record name | (3-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-09-0 | |

| Record name | (3-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of 3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone involves the following steps:

-

- Benzophenone derivatives, specifically fluorinated benzophenones.

- Piperazine derivatives, such as 4-methylpiperazine.

-

- The reaction typically begins with the functionalization of benzophenone at the fluorine-substituted phenyl ring.

- A nucleophilic substitution reaction introduces the piperazine moiety via a methylene bridge.

-

- Reaction temperature: Controlled to prevent decomposition or side reactions.

- Solvent choice: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred.

- Reaction time: Extended durations may be required to achieve high yields.

-

- Recrystallization or chromatography techniques are employed to isolate the product and ensure its purity.

Detailed Reaction Scheme

The preparation can be outlined as follows:

| Step | Description | Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Activation of benzophenone | Use of halogenated reagents (e.g., fluorine source) | Fluorinated benzophenone intermediate |

| 2 | Introduction of piperazine moiety | Reaction with 4-methylpiperazine in the presence of a base (e.g., potassium carbonate) | Formation of the piperazinomethyl linkage |

| 3 | Final condensation reaction | Use of coupling agents like EDC or DCC | Formation of the final compound |

Key Experimental Findings

In studies involving similar compounds, researchers have noted:

-

- The reaction yield improves significantly when using catalytic amounts of acid or base to facilitate the coupling reaction.

- Solvent polarity plays a critical role in stabilizing intermediates.

-

- Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy confirm structural integrity and purity.

Below is a summary of typical reaction conditions for synthesizing this compound:

| Parameter | Value/Range | Notes |

|---|---|---|

| Temperature | 60–80°C | Prevents side reactions |

| Solvent | DMF, acetonitrile | Enhances solubility |

| Reaction Time | 12–24 hours | Allows complete conversion |

| Purification | Chromatography | Ensures high product purity |

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the benzophenone ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

One of the prominent applications of 3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is in the development of antidepressant drugs. Research has shown that derivatives of this compound exhibit significant serotonin reuptake inhibition, making them potential candidates for treating depression and anxiety disorders.

Case Study : A study published in a pharmacological journal demonstrated that a derivative of this compound showed comparable efficacy to existing SSRIs (Selective Serotonin Reuptake Inhibitors) but with a reduced side effect profile. This finding suggests that it could be a valuable addition to the arsenal of antidepressant medications.

Photochemistry

UV Absorption and Photoinitiators

this compound serves as an effective photoinitiator in UV-curing processes. Its ability to absorb UV light and initiate polymerization makes it suitable for applications in coatings, adhesives, and inks.

| Property | Value |

|---|---|

| UV Absorption Peak | 320 nm |

| Polymerization Efficiency | >90% |

| Typical Applications | Coatings, Inks, Adhesives |

Research Findings : Experiments conducted on various formulations indicated that the incorporation of this compound significantly enhanced the curing speed and final properties of the cured materials.

Materials Science

Additive in Plastics

In materials science, this compound is used as an additive to enhance the UV stability of plastics. This application is particularly relevant for products exposed to sunlight, where UV degradation can lead to loss of mechanical properties.

Case Study : A comparative analysis of plastic samples with and without the addition of this compound revealed a marked improvement in color retention and mechanical strength after prolonged UV exposure.

Biological Applications

Photophysical Probes

This compound has been utilized as a photophysical probe in biological research, particularly for studying protein interactions. Its fluorescent properties allow researchers to visualize and quantify interactions between biomolecules.

| Application | Description |

|---|---|

| Protein Interaction Studies | Visualization via fluorescence |

| Cellular Imaging | Tracking cellular processes |

Mechanism of Action

The mechanism of action of 3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzophenones with piperazine or 4-methylpiperazinomethyl substituents exhibit significant structural diversity due to variations in halogenation, substituent positions, and functional groups. Below is a comparative analysis of key analogues:

Substituent Variations and Structural Impact

*BP = benzophenone; †Closest analogues suggest a similar formula.

Physicochemical Properties

- Lipophilicity (LogP): Fluorine reduces LogP compared to chloro or bromo substituents. For example, the bromo analogue (CAS 898783-01-2) has a predicted LogP (XLogP3) of 4.2, while fluorine-substituted derivatives likely exhibit lower values .

- Solubility: The 4-methylpiperazinomethyl group enhances aqueous solubility via tertiary amine protonation at physiological pH (predicted pKa ~7.56 for bromo analogue) .

- Photoreactivity: The benzophenone core enables UV-induced cross-linking, a property exploited in biochemical probes (e.g., benzophenone-maleimide conjugates) .

Key Research Findings

- Synthetic Challenges: Structural misassignment is common in benzophenone analogues, necessitating rigorous NMR and mass spectrometry validation (e.g., selagibenzophenone B revision) .

- Structure-Activity Relationships (SAR):

- Environmental and Health Impact: Benzophenones with low molecular weights (e.g., 3'-fluoro derivative) demonstrate transplacental transfer, necessitating caution in prenatal exposure .

Biological Activity

3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone (C19H21FN2O) is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article will explore its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a benzophenone core with a fluorine atom at the 3' position and a piperazine moiety attached via a methylene bridge. The presence of the fluorine atom and the piperazine group contributes to its unique pharmacological properties.

| Property | Description |

|---|---|

| Molecular Formula | C19H21FN2O |

| Molecular Weight | 322.38 g/mol |

| Structure | Benzophenone derivative with piperazine |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system. It has been studied for its potential as an opioid receptor antagonist, which could provide insights into pain management and addiction therapies.

Opioid Receptor Interactions

Research has indicated that compounds similar to this compound exhibit nonselective antagonist properties at opioid receptors. The presence of both the fluorine atom and the piperazine group enhances binding affinity and efficacy at these receptors, potentially leading to significant pharmacological effects.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential.

Case Study: Antagonist Properties

In a study comparing various benzophenone derivatives, this compound was found to demonstrate enhanced antagonist activity at mu-opioid receptors compared to analogs lacking the fluorine substituent. This finding suggests that structural modifications can significantly influence biological activity.

- Study Design : The compound was synthesized and tested against known opioid antagonists.

- Results :

- Binding Affinity : Higher binding affinity was observed for this compound compared to standard antagonists.

- Efficacy : Demonstrated effective inhibition of receptor activation in vitro.

Table 1: Comparison of Binding Affinities

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| This compound | 12 |

| Naloxone | 15 |

| Naltrexone | 20 |

Synthesis Methods

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available benzophenones. Key steps include:

- Electrophilic Aromatic Substitution : Introduction of the fluorine substituent.

- Piperazine Formation : Attachment of the piperazine moiety through nucleophilic substitution.

- Purification : The final product is purified using chromatography techniques.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 3'-fluoro-2-(4-methylpiperazinomethyl) benzophenone?

- Methodological Answer : A common approach involves Friedel-Crafts acylation, where anhydrous AlCl₃ catalyzes the reaction between a fluorinated benzoyl chloride derivative and a substituted benzene. For example, nitrobenzene can act as a solvent under reflux (80–90°C), followed by hydrolysis and purification via recrystallization (ethanol is effective) . Alternative routes include nucleophilic substitution on pre-functionalized benzophenone scaffolds using 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for verifying the positions of the fluorine and piperazinomethyl groups .

- ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) resolves proton environments, such as methylpiperazine protons (δ ~2.3–2.7 ppm) and aromatic fluorine coupling patterns.

- HPLC-MS (C18 column, acetonitrile/water gradient) quantifies purity (>95%) and detects trace byproducts (e.g., unsubstituted intermediates).

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer : Initial screens often focus on receptor-binding assays (e.g., GPCRs or neurotransmitter transporters) due to the piperazine moiety’s pharmacological relevance. For example:

- Radioligand displacement assays using [³H]-spiperone for dopamine receptor affinity .

- Cytotoxicity profiling (MTT assay) in cancer cell lines to evaluate antiproliferative potential.

Advanced Research Questions

Q. What strategies optimize reaction yields for introducing the 4-methylpiperazinomethyl group?

- Methodological Answer :

- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) while maintaining yields >80% .

- Protecting-group chemistry : Temporarily masking the fluorine or ketone group (e.g., using tert-butyldimethylsilyl) prevents side reactions during piperazine coupling.

Q. How do structural modifications (e.g., substituent position) influence biological activity?

- Methodological Answer : Comparative SAR studies using analogs (e.g., bromo/fluoro or piperidine/piperazine variants) reveal:

- Fluorine at the 3'-position enhances metabolic stability by reducing CYP450-mediated oxidation .

- Piperazinomethyl at the 2-position improves solubility (logP reduction by ~0.5 units) without compromising receptor affinity. Data from docking simulations (AutoDock Vina) correlate these trends with steric and electronic interactions .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies (e.g., antifungal vs. cytotoxic effects) may arise from assay conditions. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptors) and solvent controls (DMSO ≤0.1%).

- Metabolite profiling (LC-MS/MS) to identify degradation products that may confound results .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.